![molecular formula C18H20O2 B14274347 1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene CAS No. 171863-86-8](/img/structure/B14274347.png)
1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene is an organic compound with a complex structure that includes both ether and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene typically involves the reaction of 2-methoxypropan-2-ol with 2-(1-phenylethenyl)benzene under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethers.
Scientific Research Applications
1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene exerts its effects involves interactions with specific molecular targets. The ether and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methoxypropan-2-ol: A simpler ether compound with similar reactivity.
2-Phenylethenylbenzene: A related compound with an alkene group but lacking the ether functionality.
Uniqueness
1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene is unique due to the presence of both ether and alkene groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
171863-86-8 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-(2-methoxypropan-2-yloxy)-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C18H20O2/c1-14(15-10-6-5-7-11-15)16-12-8-9-13-17(16)20-18(2,3)19-4/h5-13H,1H2,2-4H3 |
InChI Key |
CFNKNKVDVCWTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)OC1=CC=CC=C1C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


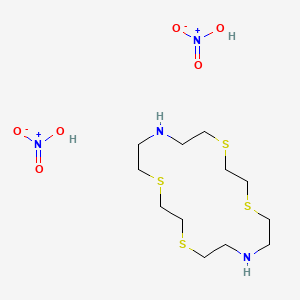
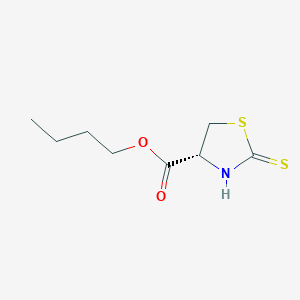

![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
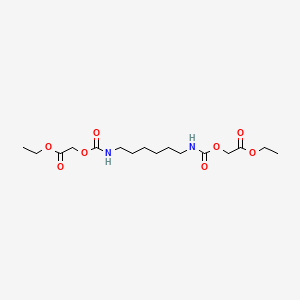
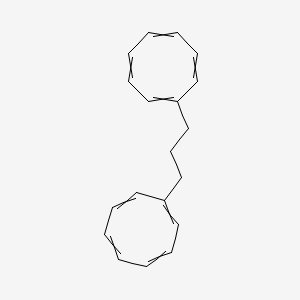
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
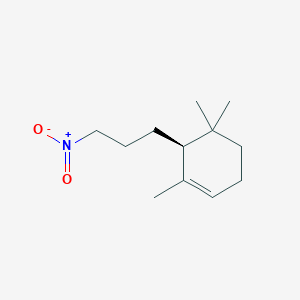
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
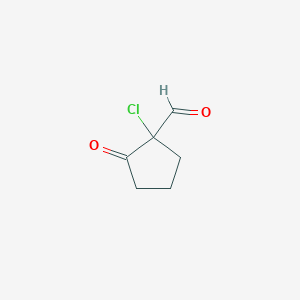
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
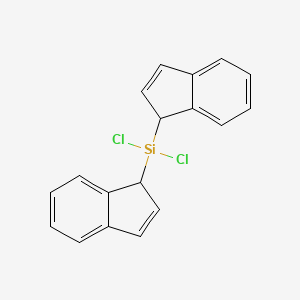
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)
